molecular formula C12H14O3 B1589227 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 4191-17-7

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1589227
CAS No.: 4191-17-7
M. Wt: 206.24 g/mol
InChI Key: DRWBHZSJKUMHGN-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 4191-17-7) is a methyl-substituted indanone derivative of significant interest in advanced materials science and medicinal chemistry research. This compound features a bicyclic structure with a ketone group and strategically placed methoxy and methyl substituents, making it a valuable precursor or core scaffold. In materials science, this indanone derivative serves as a key building block for synthesizing novel chromophores with donor-π-acceptor architectures. These chromophores are investigated for their third-order nonlinear optical (NLO) properties, which are critical for developing photonic devices such as optical switches, electro-optic modulators, and frequency converters . In pharmaceutical research, the 5,6-dimethoxyindanone core is a recognized pharmacophore, notably found in acetylcholinesterase (AChE) inhibitors like Donepezil, which is used to treat Alzheimer's disease . Researchers utilize this compound to design and synthesize novel hybrid molecules for evaluating inhibitory activity against both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), representing a promising dual-target strategy for therapeutic development . The compound is characterized by its solid, crystalline form and should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWBHZSJKUMHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446822
Record name 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4191-17-7
Record name 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization

A key method involves cyclization of appropriate precursors under strong acidic conditions. For example, a mixture of phosphorus pentoxide (P2O5) and p-toluenesulfonic acid is used to catalyze the cyclization of suitable intermediates to form the indanone ring system with methoxy substituents at the 5 and 6 positions.

  • Procedure : P2O5 and p-toluenesulfonic acid are warmed to activate the acidic medium.
  • The precursor compound is then introduced at low temperature (0 °C) and stirred for a defined period (e.g., 30 minutes).
  • The reaction mixture is worked up by quenching with water, extraction with dichloromethane (CH2Cl2), drying over magnesium sulfate (MgSO4), filtration, and concentration under reduced pressure.
  • Purification is achieved via column chromatography using ethyl acetate/methanol mixtures as eluents.
  • This method yields the intermediate 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, which can be further methylated to obtain the target compound.

Michael Addition Reaction

Another common approach involves the Michael addition of nucleophiles to α,β-unsaturated derivatives of 5,6-dimethoxy-1-indanone. This method is versatile for introducing various substituents at the 2-position, including methyl groups.

  • Reactants : α,β-unsaturated 5,6-dimethoxy-1-indanone derivatives and nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, or pyrazole.
  • Conditions : Typically carried out in anhydrous dichloromethane or other suitable solvents at room temperature, with bases like N,N-diisopropylethylamine to facilitate the reaction.
  • The reaction proceeds over several hours (e.g., 20 hours) to completion.
  • Post-reaction workup includes aqueous quenching, organic extraction, drying, and chromatographic purification.
  • This method allows for the selective introduction of the methyl group at the 2-position, yielding 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one with good yields (~74%).

Base-Catalyzed Condensation and Methylation

Synthesis can also proceed via base-catalyzed condensation reactions where 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is reacted with methylating agents or aldehydes under basic conditions (e.g., sodium hydroxide in methanol).

  • Key steps :
    • Deprotonation of the active methylene group by 30% NaOH.
    • Reaction with methyl iodide or suitable methyl donors to install the methyl group at the 2-position.
    • Monitoring reaction progress by thin-layer chromatography (TLC).
    • Neutralization, filtration, and recrystallization from ethanol for purification.
  • This method is advantageous for its simplicity and scalability.

Analytical Characterization of Synthesized Compound

The structural integrity and purity of this compound are confirmed using:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Functional group and structural confirmation 1H NMR and 13C NMR at 200-400 MHz, chemical shifts referenced to TMS
Infrared Spectroscopy (IR) Identification of functional groups Recorded on PerkinElmer Spectrum One, key peaks at 1739 cm⁻¹ (carbonyl)
Mass Spectrometry (ESI-MS) Molecular weight confirmation High-resolution mass spectrometry with electrospray ionization
X-ray Crystallography Crystal structure and stereochemistry Single-crystal XRD using Bruker APEXII CCD, refined with SHELXTL software
Melting Point Determination Purity assessment Uncorrected melting points obtained on Mettler FP 80 HT apparatus

These methods ensure the compound's identity and purity for further applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
Acid-Catalyzed Cyclization P2O5, p-toluenesulfonic acid, 0 °C, CH2Cl2 Efficient ring closure ~74 Requires strong acid handling
Michael Addition α,β-unsaturated indanone, nucleophiles, base, RT Versatile for various substituents 70-80 Good selectivity, mild conditions
Base-Catalyzed Methylation 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, NaOH, methyl iodide, MeOH Simple, scalable 65-75 Requires careful pH control

Research Findings and Optimization Notes

  • The Michael addition route is favored for its versatility in introducing diverse substituents, including methyl groups, allowing for structural analog development.
  • Acid-catalyzed cyclization provides a robust method for constructing the indanone core with methoxy groups but requires careful control of acidic conditions to avoid side reactions.
  • Base-catalyzed methylation is straightforward but may require optimization to prevent over-alkylation or side reactions.
  • Purification by column chromatography using ethyl acetate/methanol mixtures is standard to achieve high purity.
  • Reaction monitoring by TLC and confirmation by spectroscopic methods are critical for ensuring reaction completion and product integrity.
  • Crystallographic studies reveal that hydrogen bonding and molecular packing can influence the stability of the final compound crystals, which is important for formulation considerations.

Chemical Reactions Analysis

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with aliphatic amines like piperidine and morpholine tend to produce stable compounds, while reactions with aromatic amines like imidazole and benzimidazole result in products with varying stability .

Scientific Research Applications

Medicinal Chemistry

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has garnered attention for its potential therapeutic properties:

Neurodegenerative Disease Treatment:

  • The compound exhibits significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. Inhibition of these enzymes can enhance cholinergic transmission, potentially aiding in the treatment of Alzheimer's disease .

Anti-Cancer Properties:

  • Research indicates that derivatives of this compound may possess anti-cancer activities. Studies have shown that certain modifications enhance its efficacy against various cancer cell lines .

Antioxidant Activity:

  • Some studies suggest that 5,6-Dimethoxy derivatives exhibit antioxidant properties, which may contribute to neuroprotection by reducing oxidative stress in neuronal cells .

Biological Research

The biological activity of this compound has been documented in several studies:

In Vitro Studies:

  • A study highlighted that this compound demonstrated significant AChE inhibition with an IC50 value indicating effective concentrations for therapeutic use .

Case Studies:

  • Clinical evaluations involving donepezil-melatonin hybrids incorporating 5,6-Dimethoxy derivatives reported improvements in cognitive function among patients with mild to moderate Alzheimer's disease. These hybrids exhibited enhanced binding affinity to cholinesterase enzymes compared to standard treatments .

Industrial Applications

In addition to its medicinal uses, this compound serves various roles in industrial chemistry:

Pharmaceutical Intermediates:

  • The compound is utilized as an intermediate in the synthesis of more complex molecules that are critical in drug development .

Catalyst in Olefinic Polymerization:

  • It has applications as a catalyst in olefinic polymerization processes, contributing to the production of various polymers .

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, some indanone derivatives act as acetylcholine esterase inhibitors, which increase acetylcholine levels in the brain and improve cholinergic function . This mechanism is particularly relevant in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

AChE Inhibitors
  • Donepezil: Contains a 5,6-dimethoxyindanone core substituted at position 2 with a benzylpiperidine group. It inhibits AChE with an IC$_{50}$ of 67 nM .
  • Compound 17i () : A derivative with a 2-(piperidin-4-ylmethyl) substituent exhibits enhanced AChE inhibition (IC$_{50}$ = 42 nM). The bulkier substituent improves binding to both the catalytic and peripheral sites of AChE .
  • 5,6-Dimethoxy-2-methyl analog : The methyl group may reduce potency compared to donepezil due to smaller size and lack of basic nitrogen for ionic interactions with AChE.
Allelopathic and Anti-inflammatory Agents
  • 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (Compound 3, ) : Displays allelopathic activity (IC$_{50}$ = 0.34 mM for hypocotyl growth inhibition). The 3-hydroxy and 3-methyl groups enhance hydrophilicity and target interactions .
  • (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x, ) : A chalcone derivative with anti-inflammatory effects. The benzylidene group at position 2 enables π-π stacking with biological targets .

Physicochemical Properties

Compound Substituents LogP* Molecular Weight Key Activity
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one 2-Me, 5,6-OMe ~2.1 206.24 Hypothetical
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 2107-69-9) 5,6-OMe 1.8 192.21 AChE scaffold
5,6-Difluoro-2,3-dihydro-1H-inden-1-one 5,6-F 2.3 168.14 Electronic modulation
3-Hydroxy-5-isopropyl-3-methyl analog 3-OH, 3-Me, 5-iPr ~1.5 208.25 Allelopathic

*LogP values estimated using fragment-based methods.

  • Electron-withdrawing groups (e.g., 5,6-difluoro in ) lower electron density at the ketone, affecting reactivity and binding .

Biological Activity

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 4191-17-7) is a synthetic compound belonging to the indanone family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : 5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one
  • Physical Form : White to yellow solid

Pharmacological Significance

This compound has garnered attention for its potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease (AD), due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can enhance cholinergic transmission and improve cognitive function.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit AChE and BuChE with varying degrees of potency. For instance, derivatives of this compound have been synthesized to enhance binding affinity and selectivity towards these enzymes .
  • Antioxidant Activity : Some studies suggest that indanone derivatives possess antioxidant properties, which may contribute to neuroprotection by reducing oxidative stress in neuronal cells .
  • Antimicrobial Properties : Preliminary studies have indicated potential antibacterial and antifungal activities against various pathogens, although further investigation is required to elucidate the specific mechanisms involved .

In Vitro Studies

A study examining the biological activity of several indanone derivatives highlighted that this compound exhibited significant AChE inhibition with an IC50 value indicating effective concentration levels for therapeutic use .

Case Studies

In clinical evaluations involving donepezil-melatonin hybrids that incorporate 5,6-Dimethoxy derivatives, improvements in cognitive function were noted among patients with mild to moderate Alzheimer's disease. The hybrid compounds demonstrated enhanced binding affinity to cholinesterase enzymes compared to standard treatments .

Table: Biological Activity Summary of this compound

Activity Type Description Reference
AChE InhibitionSignificant inhibition observed; potential for cognitive enhancement in AD
Antioxidant ActivityPotential reduction of oxidative stress in neuronal cells
Antibacterial ActivityModerate activity against specific bacterial strains
Antifungal ActivityPreliminary evidence of antifungal properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one and its derivatives?

  • Methodology : Derivatives are synthesized via base-catalyzed condensation reactions. For example, reacting 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one with aldehydes (e.g., isonicotinaldehyde) in methanol under basic conditions (e.g., NaOH) yields Schiff base derivatives. Reaction progress is monitored via thin-layer chromatography (TLC), followed by neutralization, filtration, and recrystallization .
  • Key Steps :

  • Use of 30% NaOH to deprotonate the active methylene group.
  • Recrystallization from ethanol to purify the product.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using Bruker APEXII CCD detectors and SHELXTL software for structure refinement. Parameters include RR-factor (<0.05) and wRwR-factor (<0.15) .
  • NMR/LCMS : 1H^1H-NMR for functional group analysis and LCMS for molecular weight confirmation .

Q. What basic pharmacological activities are associated with this scaffold?

  • Activity : Derivatives exhibit acetylcholinesterase (AChE) inhibition, critical for Alzheimer’s disease research. For example, donepezil analogs show IC50_{50} values as low as 42 nM in electric eel and human serum AChE assays .
  • Assay : Ellman’s spectrophotometric method with acetylthiocholine iodide as the substrate .

Advanced Research Questions

Q. How do substituents at the 2-position influence bioactivity in AChE inhibition?

  • SAR Insights :

  • Piperidine- or pyridine-containing derivatives enhance binding to AChE’s peripheral anionic site (PAS).
  • Thiourea substituents (e.g., compound 19a ) improve potency due to hydrogen bonding with catalytic triad residues .
    • Experimental Design :
  • Compare IC50_{50} values of carboxamide vs. thiourea derivatives using rat brain homogenate assays .

Q. What crystallographic challenges arise during refinement of this compound’s derivatives?

  • Challenges :

  • Disordered solvent molecules in crystal lattices.
  • Weak π-π interactions (e.g., centroid distances of 3.568 Å) requiring high-resolution data (<1.0 Å) .
    • Solutions :
  • Use SHELXL’s PART and SUMP instructions to model disorder.
  • Apply anisotropic displacement parameters for non-H atoms .

Q. How can computational methods optimize synthetic routes for novel derivatives?

  • Approach :

  • DFT calculations : Predict reaction thermodynamics for condensation steps.
  • Molecular docking (AutoDock Vina) : Screen derivatives against AChE (PDB: 1ACJ) to prioritize synthesis .

Q. What strategies resolve contradictions in electron density maps during XRD analysis?

  • Protocol :

  • Use difference Fourier maps (FoFcF_o - F_c) to locate missing hydrogen atoms.
  • Apply riding models for methyl groups (Uiso(H)=1.5Ueq(C)U_{iso}(H) = 1.5U_{eq}(C)) and refine using full-matrix least-squares .

Q. How do hydrogen-bonding networks affect crystal packing and stability?

  • Observations :

  • Chains form via bifurcated C–H···O hydrogen bonds (R21_2^1(5) motifs), creating antiparallel layers.
  • Weak C–H···π interactions (3.5–4.0 Å) stabilize 3D frameworks .

Q. What green chemistry approaches improve the sustainability of synthesis?

  • Innovations :

  • Replace methanol with ethanol/water mixtures.
  • Use catalytic NaOH (≤30%) to reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

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